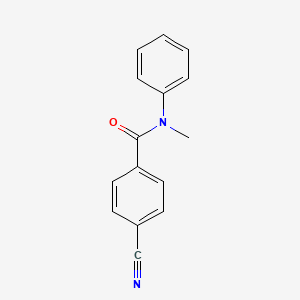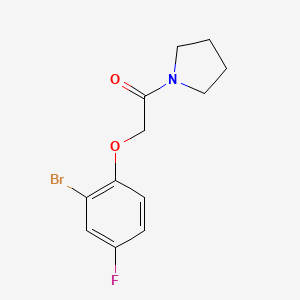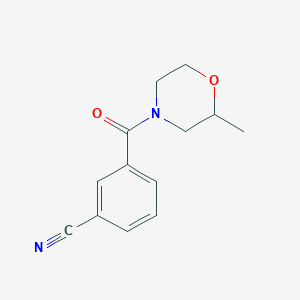
2-(4-Fluorophenoxy)pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenoxy)pyridine-4-carbonitrile, also known as FPCN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a pyridine derivative that has a carbonitrile functional group and a fluorophenyl group attached to it. In
作用機序
The exact mechanism of action of 2-(4-Fluorophenoxy)pyridine-4-carbonitrile is not fully understood, but it is believed to involve the binding of the compound to specific targets such as enzymes or receptors. Once bound, 2-(4-Fluorophenoxy)pyridine-4-carbonitrile may inhibit the activity of these targets, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
2-(4-Fluorophenoxy)pyridine-4-carbonitrile has been shown to have a range of biochemical and physiological effects in various in vitro and in vivo studies. For example, it has been found to inhibit the growth and proliferation of cancer cells in vitro. It has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, 2-(4-Fluorophenoxy)pyridine-4-carbonitrile has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-(4-Fluorophenoxy)pyridine-4-carbonitrile for lab experiments is its specificity for certain targets such as PKC and adenosine A2A receptor. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of 2-(4-Fluorophenoxy)pyridine-4-carbonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-(4-Fluorophenoxy)pyridine-4-carbonitrile. One area of interest is the development of 2-(4-Fluorophenoxy)pyridine-4-carbonitrile derivatives with improved solubility and bioavailability. Another direction is the exploration of 2-(4-Fluorophenoxy)pyridine-4-carbonitrile's potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Fluorophenoxy)pyridine-4-carbonitrile and its effects on cellular processes.
合成法
The synthesis of 2-(4-Fluorophenoxy)pyridine-4-carbonitrile involves the reaction of 4-Fluorophenol with 2-Bromo-4-cyanopyridine in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography to obtain pure 2-(4-Fluorophenoxy)pyridine-4-carbonitrile.
科学的研究の応用
2-(4-Fluorophenoxy)pyridine-4-carbonitrile has been studied extensively for its potential applications in drug discovery and development. It has been found to have inhibitory effects on certain enzymes and receptors that are involved in various disease pathways. For example, 2-(4-Fluorophenoxy)pyridine-4-carbonitrile has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. It has also been found to have inhibitory effects on the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the brain.
特性
IUPAC Name |
2-(4-fluorophenoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-10-1-3-11(4-2-10)16-12-7-9(8-14)5-6-15-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZPLJLLXGQTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)

![2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B7469256.png)

![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)
![4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde](/img/structure/B7469277.png)



![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)

![6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile](/img/structure/B7469353.png)
